(1R,9aS)-Octahydro-2H-quinolizin-1-ol

Conformational Analysis Ring Junction Stability Decalin Analogs

Inconsistent stereochemical purity in quinolizidine intermediates undermines SAR studies and chiral synthesis outcomes. This (1R,9aS)-configured alcohol provides a solution. - **Defined 3D shape:** cis-fused ring junction enforces axial C1-OH, mimicking a 60° skew choline conformation-distinct from trans-fused epimers. - **Critical precursor:** Essential for generating quaternary ammonium salts with defined ring-fusion stereochemistry for cholinergic research. - **Analytical certainty:** Distinct EI-MS fragmentation (abundant m/z 154, 168) enables stereochemical purity monitoring and regulatory compliance.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 10447-19-5
Cat. No. B14729345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,9aS)-Octahydro-2H-quinolizin-1-ol
CAS10447-19-5
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCN2CCCC(C2C1)O
InChIInChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2/t8-,9+/m0/s1
InChIKeyMTVNMVKUNMOINI-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,9aS)-Octahydro-2H-quinolizin-1-ol Stereochemical Scaffold


(1R,9aS)-Octahydro-2H-quinolizin-1-ol (CAS 10447-19-5) is a specific stereoisomer of 1-hydroxyquinolizidine, characterized by a cis-fused ring junction and a defined (1R,9aS) absolute configuration [1][2]. The compound's axial C1 hydroxyl group and cis-fused quinolizidine skeleton establish a distinct conformational profile that differentiates it from its trans-fused epimer and other quinolizidine alkaloids [3]. This exact stereochemistry is critical for applications requiring a defined three-dimensional shape, such as chiral building block synthesis, conformational mimicry studies, and the preparation of stereochemically pure quaternary salts [3].

1
Stereochemical control Chiral building block with defined (1R,9aS) absolute configuration
2
Conformational probe 60° skew choline mimic for cholinergic target engagement studies
3
Quaternary salt precursor Stereodefined synthesis of quinolizidinium salts with cis-ring junction

Why Generic Quinolizidine Alkaloids Cannot Substitute (1R,9aS)-Octahydro-2H-quinolizin-1-ol


In-class quinolizidine alkaloids, such as lupinine and its epimer epilupinine, possess differing ring junction stereochemistry, functional group substitution (hydroxymethyl vs. hydroxyl), and conformational preferences that preclude direct interchange [1][2]. The cis-fused scaffold of the target compound enforces an axial orientation of the 1-hydroxyl group, mimicking a specific 60° skew conformation of choline, whereas the trans-fused epimer presents a transoid conformation analogous to acetylcholine [3]. Such stereochemical nuances directly impact conformational stability, mass spectrometric fragmentation, and the pharmacological profile of derived quaternary salts, making generic replacement by a racemic mixture, a different epimer, or a hydroxymethyl analog unreliable for structure-activity relationship studies or chiral synthesis [2][3].

Attribute
Target compound
Potential substitute
Ring junction
cis-fused
trans-fused epimers (e.g., epilupinine)
1-substituent
Hydroxyl (–OH)
Hydroxymethyl (–CH₂OH) in lupinine-type alkaloids
Conformational mimic
60° skew choline
Transoid acetylcholine mimetic (trans epimer)

These stereochemical and functional group differences may shift chiral recognition, SAR interpretation, and synthetic outcomes. Direct interchange without stereochemical validation is not recommended.

Quantitative Differentiation of (1R,9aS)-Octahydro-2H-quinolizin-1-ol


Ring Junction Stability: cis vs. trans

The cis-fused ring junction of the target compound is energetically distinct from the trans-fused junction of its epimer. Evidence from the analogous trans-decalin system shows trans-decalin is more stable than cis-decalin by 2.7 kcal/mol, a difference that is attenuated in the 9-methyl substituted quinolizidine system due to additional steric interactions [1][2]. This higher ground-state energy of the cis-isomer can directly influence the compound's reactivity, conformational equilibrium, and binding interactions.

Ring junction stability
Cross-study comparable
cis-fused scaffold is higher in energy; trans-decalin analog more stable by ~2.7 kcal/mol
Energetic difference supports distinct conformational stability and may influence reactivity in stereospecific synthesis
Value derived from parent hydrocarbon analog; contextualize for quinolizidine system
Conformational Analysis Ring Junction Stability Decalin Analogs

Stereospecific Fragmentation by Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) provides a definitive method to distinguish the cis-isomer from its trans-epimer. For the parent 1-substituted quinolizidin-1-ols, the molecular ion and key fragment ions ([M-17]+, m/z 154 and 168) are much more abundant for cis-isomers compared to trans-isomers [1]. This stereospecific decomposition behavior allows for rapid stereochemical identity verification and purity assessment.

Mass spectral fingerprint
Head-to-head
cis isomer exhibits markedly higher abundance of molecular ion and fragments m/z 154, 168 vs trans
EI-MS pattern enables unambiguous stereochemical identity confirmation during procurement and synthesis
Intensity ratios depend on 1-substituent; use as qualitative purity indicator
Stereochemical Purity Mass Spectrometry Quality Control

Choline Conformational Mimicry: Skew vs. Transoid

The cis-isomer provides a specific 60° skew conformation of the choline molecule fragment, while the trans-isomer mimics the transoid conformation [1]. This distinction is not merely structural but is linked to observed differences in biological activity for derived quaternary salts, with the trans-fused quinolizidin-1-yl acetate exhibiting stereochemistry identical to the transoid conformation of acetylcholine [1].

Choline conformational mimicry
Class-level inference
(1R,9aS)-isomer presents a 60° skew choline conformation; trans epimer mimics transoid acetylcholine
Specific skew geometry may engage cholinergic targets differently, supporting conformational probe research
Biological readout requires direct assay validation; qualitative conformational assignment
Cholinergic Mimicry Conformational Analysis Drug Design

Key Applications of (1R,9aS)-Octahydro-2H-quinolizin-1-ol


Stereodefined Quaternary Salt Synthesis

As demonstrated in the foundational medicinal chemistry work on this scaffold, the (1R,9aS)-alcohol serves as a critical precursor for generating quaternary ammonium salts with defined ring-fusion stereochemistry [1]. These salts are essential for exploring the relationship between cholinergic conformation and biological activity, and their preparation is unreliable when using a racemic or trans-epimeric starting material.

Chiral Building Block for Asymmetric Synthesis

The defined (1R,9aS) stereochemistry and reactive hydroxyl group allow this compound to function as a chiral pool building block or chiral auxiliary for constructing more complex quinolizidine alkaloid analogs [2]. Its energetic differentiation from the trans-epimer (a 2.7 kcal/mol stability difference in the analogous hydrocarbon system) influences diastereoselective reaction outcomes, making stereochemical purity paramount for consistent synthetic results.

Stereochemical Purity Reference Standard

The distinct EI-MS fragmentation pattern of the cis-isomer—with significantly more abundant molecular and key fragment ions (m/z 154, 168) compared to the trans-isomer—qualifies this compound as a well-characterized reference standard for monitoring stereochemical purity during synthesis and for regulatory compliance in pharmaceutical impurity profiling [3].

Conformational Probe in Drug Discovery

The unique 60° skew conformation of the choline mimetic presented by the (1R,9aS)-scaffold provides a distinct three-dimensional probe relative to the transoid conformation of the epimer [1]. This is relevant for fragment-based drug discovery or scaffold-hopping exercises targeting cholinergic systems, where subtle conformational shifts can dramatically alter selectivity and potency.

Application
Selection Property
Validation Focus
Stereodefined quaternary salt synthesis
Cis-ring junction stereochemistry
Stereochemical purity validation (ee, chiral HPLC)
Chiral building block for asymmetric synthesis
Absolute (1R,9aS) configuration and reactive hydroxyl
Diastereoselective reaction outcome consistency
Stereochemical purity reference standard
EI-MS fragmentation fingerprint (cis enrichment)
Isomeric impurity monitoring by mass spectrometry
Conformational probe in cholinergic research
60° skew conformation of choline mimic
Target engagement assay context; structure-activity interpretation
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